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Compound of Interest

Compound Name: (S)-1-Boc-3-benzylpiperazine

Cat. No.: B1593272

(S)-1-Boc-3-benzylpiperazine is a stereochemically defined synthetic intermediate. Its
significance in drug discovery is rooted in the convergence of three critical structural features:
the piperazine ring, a renowned "privileged scaffold"[1]; a single (S)-chiral center, which allows
for stereospecific interactions with biological targets; and orthogonal protecting groups (Boc
and the inherent secondary amine), which permit sequential, controlled chemical modifications.

The piperazine moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-
approved drugs for CNS disorders, oncology, and infectious diseases.[1][2] Its properties—
such as improving aqueous solubility, bioavailability, and target affinity through hydrogen
bonding—make it an indispensable tool.[3] By providing this scaffold in an enantiomerically
pure form, (S)-1-Boc-3-benzylpiperazine enables the direct synthesis of complex chiral
molecules, bypassing the often challenging and costly steps of chiral resolution or asymmetric
synthesis later in a drug development campaign.

Physicochemical Properties & Structural
Elucidation

The precise chemical identity and properties of (S)-1-Boc-3-benzylpiperazine are fundamental
to its application. These data inform reaction conditions, purification strategies, and
computational modeling.

Chemical Identity & Core Properties
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Parameter Value Source(s)

CAS Number 475272-55-0 4151611718l

tert-butyl (3S)-3-
IUPAC Name benzylpiperazine-1- [4161[8]

carboxylate

(S)-tert-Butyl 3-
benzylpiperazine-1-

Synonyms [4161071
carboxylate, (S)-4-Boc-2-

benzyl-piperazine

Molecular Formula C16H24N202 [4161[7]

Molecular Weight 276.37 g/mol [4][6]
White to yellow solid or solid-

Appearance o [5]
liquid mixture

Computational & Physical Data

These predicted and measured values are critical for designing experiments and anticipating
the molecule's behavior in various chemical environments.

Property Predicted/Measured Value Source(s)
Boiling Point 379.8£22.0°C [519]
Density 1.066 + 0.06 g/cm?3 [5119]

pKa 8.45+0.40 [519]

LogP 2.438 [4]
Topological Polar Surface Area

(TPSA) 41.57 A2 [4]
Hydrogen Bond Acceptors 3 [4]
Hydrogen Bond Donors 1 [4]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.chemscene.com/product/475272-55-0.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB8970871_EN.htm
https://www.bocsci.com/product/s-1-boc-3-benzyl-piperazine-cas-475272-55-0-318324.html
https://aoen.lookchem.com/products/Cas-475272-55-0--S--1-Boc-3-benzylpiperazine-15250367.html
https://www.achemblock.com/a-239-s-1-boc-3-benzyl-piperazine.html
https://www.chemscene.com/product/475272-55-0.html
https://www.bocsci.com/product/s-1-boc-3-benzyl-piperazine-cas-475272-55-0-318324.html
https://www.achemblock.com/a-239-s-1-boc-3-benzyl-piperazine.html
https://www.chemscene.com/product/475272-55-0.html
https://www.bocsci.com/product/s-1-boc-3-benzyl-piperazine-cas-475272-55-0-318324.html
https://aoen.lookchem.com/products/Cas-475272-55-0--S--1-Boc-3-benzylpiperazine-15250367.html
https://www.chemscene.com/product/475272-55-0.html
https://www.bocsci.com/product/s-1-boc-3-benzyl-piperazine-cas-475272-55-0-318324.html
https://aoen.lookchem.com/products/Cas-475272-55-0--S--1-Boc-3-benzylpiperazine-15250367.html
https://www.chemscene.com/product/475272-55-0.html
https://www.bocsci.com/product/s-1-boc-3-benzyl-piperazine-cas-475272-55-0-318324.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB8970871_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8970871_EN.htm
https://www.chembk.com/en/chem/1-Boc-3-Benzylpiperazine
https://m.chemicalbook.com/ProductChemicalPropertiesCB8970871_EN.htm
https://www.chembk.com/en/chem/1-Boc-3-Benzylpiperazine
https://m.chemicalbook.com/ProductChemicalPropertiesCB8970871_EN.htm
https://www.chembk.com/en/chem/1-Boc-3-Benzylpiperazine
https://www.chemscene.com/product/475272-55-0.html
https://www.chemscene.com/product/475272-55-0.html
https://www.chemscene.com/product/475272-55-0.html
https://www.chemscene.com/product/475272-55-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Strategy: Building the Chiral Core

The synthesis of enantiomerically pure substituted piperazines is a critical challenge in process
chemistry. While multiple routes exist, a common and effective strategy involves leveraging the
"chiral pool"—readily available, inexpensive chiral starting materials like a-amino acids.[10] A

plausible and efficient pathway to (S)-1-Boc-3-benzylpiperazine starts from (S)-phenylalanine.

The causality behind this choice is clear: (S)-phenylalanine provides the required carbon
backbone and, most importantly, the pre-defined (S)-stereocenter at the future C-3 position of
the piperazine ring. The synthesis involves a sequence of protection, reduction, cyclization, and
further protection steps to yield the target molecule with high fidelity.
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Caption: Conceptual synthesis workflow for (S)-1-Boc-3-benzylpiperazine.
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Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of (S)-1-Boc-3-benzylpiperazine is
paramount for its use in regulated drug development. A multi-technique analytical approach
provides a self-validating system where each method corroborates the others.

Click to download full resolution via product page

Caption: Integrated workflow for analytical quality control.

Protocol: Purity Determination by HPLC

This method assesses the chemical purity by separating the main compound from any
synthesis-related impurities.

o System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um) on a
standard HPLC system with UV detection.

o Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient Program: Start at 95% A/ 5% B. Linearly increase to 5% A/ 95% B over 15
minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
Acetonitrile.

e Analysis: Inject 5 uL and monitor at 254 nm.

» Acceptance Criteria: The area percentage of the main peak should be >97%.[4]

Protocol: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.
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o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform
(CDCls).

e 1H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the proton spectrum.

o Expected Signals: Aromatic protons (benzyl group): ~7.2-7.4 ppm. Boc group protons:
singlet at ~1.4 ppm. Piperazine and benzyl CH/CH: protons: complex multiplets between
~2.5-4.2 ppm. NH proton: broad singlet.

e 13C NMR Acquisition: Acquire the carbon spectrum.

o Expected Signals: Aromatic carbons: ~126-138 ppm. Carbonyl (Boc): ~155 ppm. Boc
quaternary carbon: ~80 ppm. Aliphatic carbons (piperazine and benzyl): ~40-60 ppm.

 Interpretation: Confirm that all observed chemical shifts, integrations, and coupling patterns
are consistent with the known structure.

Protocol: Identity Verification by GC-MS

Gas Chromatography-Mass Spectrometry confirms the molecular weight and provides a
characteristic fragmentation pattern.

e System: A standard GC-MS system with a non-polar capillary column (e.g., DB-5MS).
e GC Method:
o Injector Temp: 250 °C.

o Oven Program: Hold at 150 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5
min.[11]

o Carrier Gas: Helium.
e MS Method:
o lonization: Electron lonization (El) at 70 eV.[11]

o Scan Range: 50-400 m/z.
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o Sample Preparation: Prepare a dilute solution (~100 pg/mL) in a suitable solvent like
methanol or ethyl acetate.

e Analysis & Interpretation: The resulting mass spectrum should show the molecular ion [M]*
at m/z = 276. Key fragments would include loss of the Boc group ([M-100]*) and the benzyl
cation (m/z = 91).[12]

Application in Drug Design & Development

The utility of (S)-1-Boc-3-benzylpiperazine lies in its role as a versatile scaffold for building
more complex molecules. The Boc group at N-1 provides robust protection that can be cleanly
removed under acidic conditions (e.g., TFA in DCM), revealing a secondary amine. This amine
can then be functionalized via reductive amination, acylation, or arylation without disturbing the
rest of the molecule. The secondary amine at N-4 is readily available for a wide range of
coupling reactions.

This differential reactivity is the cornerstone of its utility, allowing for the systematic exploration
of chemical space around the piperazine core to optimize potency, selectivity, and
pharmacokinetic properties.[13]
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Caption: Strategic application in multi-step drug candidate synthesis.

The introduction of a chiral center can significantly enhance biological activity, selectivity, and
pharmacokinetic profiles while potentially reducing off-target toxicity.[14] The benzyl group
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provides a lipophilic handle that can be crucial for interactions within hydrophobic pockets of
target proteins.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure laboratory
safety.

o Storage: Store under an inert gas (Nitrogen or Argon) at 2—8 °C to prevent degradation.[5][9]
Protect from light.[4]

¢ Handling: Use in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[8]

o Personal Protective Equipment (PPE): Wear standard chemical safety goggles, gloves, and
a lab coat.[15]

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

(S)-1-Boc-3-benzylpiperazine (CAS 475272-55-0) is more than a simple chemical
intermediate; it is a strategically designed building block that provides a direct and efficient
entry point to complex, chiral pharmaceutical agents. Its combination of a privileged piperazine
scaffold, a defined stereocenter, and orthogonal protecting groups makes it an exceptionally
valuable tool for medicinal chemists. By leveraging this building block, research and
development programs can accelerate the discovery of novel therapeutics with optimized
potency, selectivity, and drug-like properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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